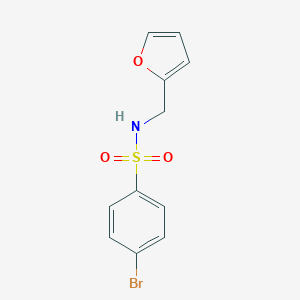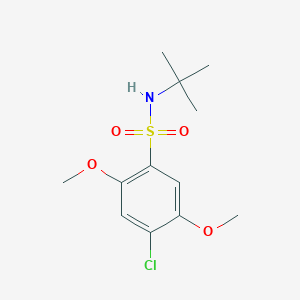![molecular formula C18H21ClN2O3S B273550 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of spleen tyrosine kinase (SYK), which is an enzyme that plays a crucial role in the signaling pathways of various immune cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers, including lymphoma and leukemia.
Mecanismo De Acción
TAK-659 inhibits the activity of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, which is a key signaling molecule in immune cells. 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine by TAK-659 leads to the suppression of these processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activation of various signaling pathways that are involved in cancer cell survival and proliferation. TAK-659 also promotes apoptosis, or programmed cell death, in cancer cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine inhibition. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations, including its relatively short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict the response to TAK-659 treatment. Additionally, further studies are needed to investigate the potential of TAK-659 in the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 3-chloroaniline with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chlorophenyl)-4-(4-ethoxyphenylsulfonyl)piperazine. This intermediate is then treated with sodium hydride and a suitable alkylating agent to obtain TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
Nombre del producto |
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C18H21ClN2O3S |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-5-3-4-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
Clave InChI |
OISVOOJSYSIVTO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



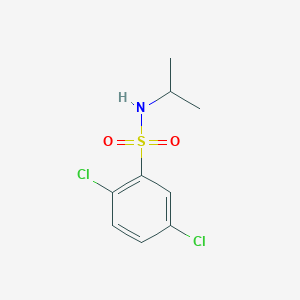

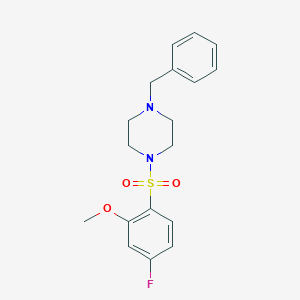
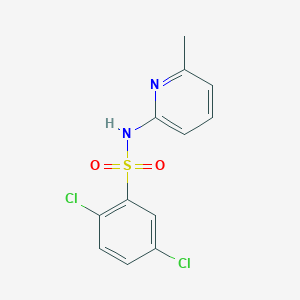
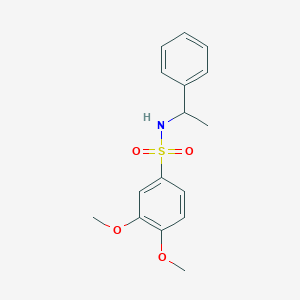



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)
